

# Comparative spectroscopic analysis of fluoroquinolone intermediates

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## Compound of Interest

Compound Name: Fluoroquinolonic acid

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## A Comparative Spectroscopic Guide to Fluoroquinolone Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the spectroscopic characteristics of key intermediates in the synthesis of widely-used fluoroquinolone antibiotics, namely Ciprofloxacin, Norfloxacin, and Ofloxacin. By presenting experimental data from various analytical techniques, this document aims to provide a valuable resource for the identification, characterization, and purity assessment of these crucial synthetic precursors.

The synthesis of fluoroquinolones involves multi-step processes, and the careful monitoring of intermediate products is essential to ensure the quality and yield of the final active pharmaceutical ingredient (API). Spectroscopic methods provide powerful tools for this purpose, offering detailed structural information at each stage of the synthesis. This guide summarizes key spectroscopic data for selected intermediates and provides standardized experimental protocols for obtaining such data.

## Comparative Spectroscopic Data of Fluoroquinolone Intermediates

The following tables summarize the available spectroscopic data for key intermediates in the synthesis of Ciprofloxacin, Norfloxacin, and Ofloxacin.

## Ciprofloxacin Intermediates

Intermediate	Spectroscopic Data	Reference
2,4-Dichloro-5-fluorobenzoyl chloride	MS (EI): m/z (%) 194 (M+), 159, 131. <sup>[1]</sup> <sup>1</sup> H-NMR (CDCl <sub>3</sub> , δ ppm): 7.65 (d, J=8.5 Hz, 1H), 7.30 (d, J=6.0 Hz, 1H).	<sup>[2]</sup>
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate	<sup>13</sup> C-NMR (CDCl <sub>3</sub> , δ ppm): 172.7, 165.9, 157.0, 154.5, 149.0, 137.2, 128.7, 128.7, 126.9, 119.0, 114.0, 113.8, 110.5, 52.2, 34.8, 8.3. <sup>[3]</sup> MS (GC-MS): m/z 309 (M+). <sup>[3][4]</sup>	<sup>[3][4]</sup>

## Norfloxacin Intermediates

Intermediate	Spectroscopic Data	Reference
6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid	<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> , δ ppm): 15.3 (s, 1H), 8.9 (s, 1H), 8.2 (dd, J=9.2, 4.4 Hz, 1H), 7.9 (m, 2H). <sup>13</sup> C-NMR (DMSO-d <sub>6</sub> , δ ppm): 177.1, 166.5, 159.9, 157.5, 148.4, 139.1, 126.0, 123.5, 123.4, 113.6, 113.4, 108.4.	<sup>[5]</sup>
Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate	<sup>13</sup> C-NMR: Available. <sup>[6]</sup> <sup>19</sup> F-NMR: Available. <sup>[6]</sup>	<sup>[6]</sup>

## Ofloxacin Intermediates

Intermediate	Spectroscopic Data	Reference
2,3,4-Trifluoronitrobenzene	<sup>1</sup> H-NMR (CDCl <sub>3</sub> , δ ppm): 7.85 (m, 1H), 7.20 (m, 1H). <sup>[7]</sup> <sup>13</sup> C-NMR: Available. IR (Neat, cm <sup>-1</sup> ): 1540 (NO <sub>2</sub> ), 1360 (NO <sub>2</sub> ), 1620, 1510, 1280, 1080, 830.	[8]
7,8-Difluoro-2,3-dihydro-3-methyl-4H-[3][9]benzoxazine	<sup>1</sup> H-NMR (CDCl <sub>3</sub> , δ ppm): 6.7-6.5 (m, 2H), 4.3 (m, 1H), 4.0 (m, 1H), 3.8 (br s, 1H, NH), 3.4 (m, 1H), 1.3 (d, J=6.4 Hz, 3H).	[10]
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid	<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> , δ ppm): 15.1 (s, 1H), 8.9 (s, 1H), 7.8 (t, J=9.6 Hz, 1H), 4.9 (m, 1H), 4.6 (d, J=11.6 Hz, 1H), 4.4 (dd, J=11.6, 3.6 Hz, 1H), 1.5 (d, J=6.8 Hz, 3H).	

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in this guide are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- Sample Preparation: Dissolve approximately 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent depends on the solubility of the analyte.
- Data Acquisition:

- For  $^1\text{H}$  NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- For  $^{13}\text{C}$  NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A standard FT-IR spectrometer.
- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent (e.g., ethanol, methanol, acetonitrile) that does not absorb in the region of interest. The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.

- Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a blank to zero the instrument.
- Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is a key characteristic.

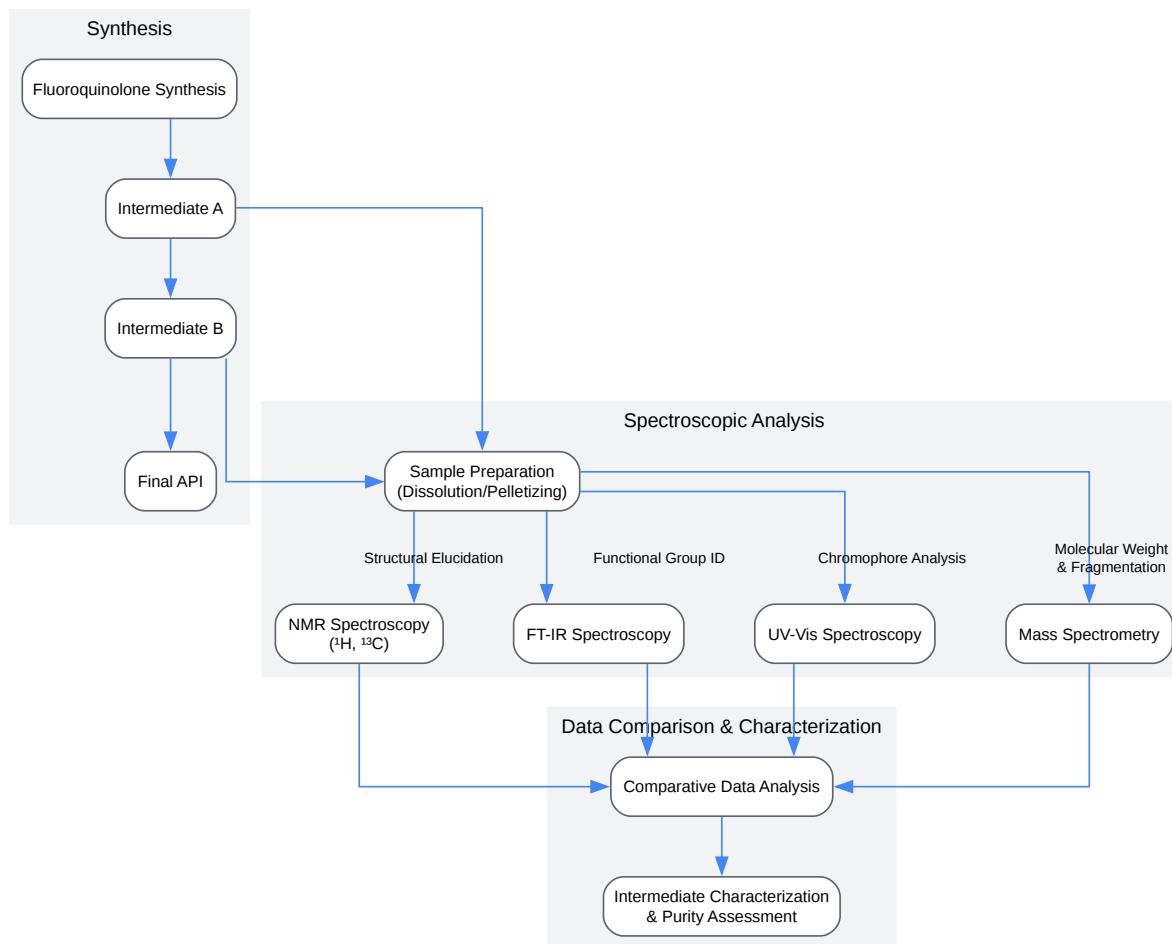
## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules.
- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile/water for ESI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire a full scan mass spectrum to determine the molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$  for ESI).
  - Tandem MS (MS/MS) can be performed on the molecular ion to obtain a fragmentation pattern for structural confirmation.
- Data Processing: The mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio ( $m/z$ ).

## Experimental and Logical Workflows

The following diagram illustrates a generalized workflow for the comparative spectroscopic analysis of fluoroquinolone intermediates.

## General Workflow for Spectroscopic Analysis of Fluoroquinolone Intermediates

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A generalized workflow for the spectroscopic analysis of intermediates.

This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of key fluoroquinolone intermediates. The presented data and workflows can aid in the development of robust analytical methods for quality control in the synthesis of these important antibiotics. For more specific applications, optimization of the described protocols may be necessary.

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